(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid
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Overview
Description
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. The presence of nitrogen-15 and deuterium atoms makes it valuable for studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of nitrogen-15 labeled ammonia and deuterated reagents in a multi-step synthesis process. The reaction conditions often require careful control of temperature, pH, and solvent to ensure the incorporation of the isotopes without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to handle the isotopically labeled reagents. The process would likely include steps such as purification through chromatography and crystallization to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The isotopically labeled atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid has several applications in scientific research:
Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to understand the metabolism and distribution of pharmaceuticals.
Industry: Applied in the production of isotopically labeled compounds for various analytical purposes.
Mechanism of Action
The mechanism of action of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid involves its interaction with molecular targets through isotopic labeling. The nitrogen-15 and deuterium atoms provide unique signatures that can be detected using NMR spectroscopy, allowing researchers to study the compound’s behavior in different environments. The molecular pathways involved include the incorporation of the labeled atoms into metabolic intermediates, providing insights into biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid: Similar structure but without the nitrogen-15 labeling.
(2S)-2-(15N)azanyl-2,3,3,4,4-pentaprotio-pentanedioic acid: Similar structure but without deuterium labeling.
Uniqueness
The uniqueness of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid lies in its dual isotopic labeling, which provides distinct advantages in analytical studies
Properties
Molecular Formula |
C5H9NO4 |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D,6+1 |
InChI Key |
WHUUTDBJXJRKMK-BSEDQRDZSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)[15NH2] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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